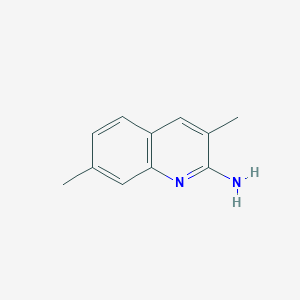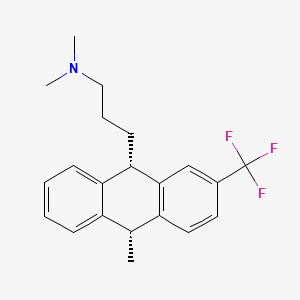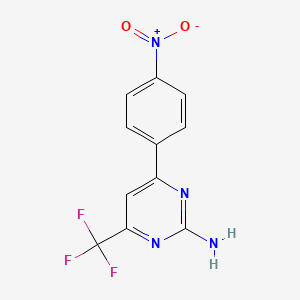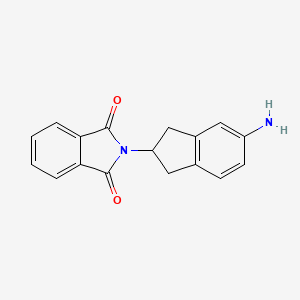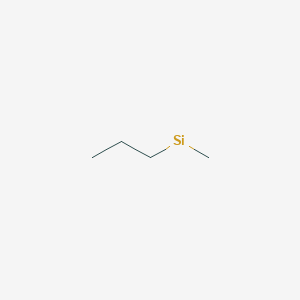
Methylpropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylpropylsilane is an organosilicon compound with the molecular formula C4H12Si. It is a member of the alkylsilanes family, characterized by a silicon atom bonded to both methyl and propyl groups.
准备方法
Synthetic Routes and Reaction Conditions
Methylpropylsilane can be synthesized through several methods. One common approach involves the reaction of methylsilane with propyl halides under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the silicon-carbon bond. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of silicon tetrachloride with methyl and propyl Grignard reagents. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity of the product. The resulting this compound is then purified through distillation and other separation techniques .
化学反应分析
Types of Reactions
Methylpropylsilane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of silanes with lower oxidation states. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where the methyl or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are often carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine); reactions may require catalysts and are performed under controlled temperatures.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Halogenated silanes, other substituted silanes
科学研究应用
Methylpropylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in biomaterials and drug delivery systems due to its biocompatibility and ability to form stable bonds with biological molecules.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices. Its unique chemical properties make it suitable for use in targeted drug delivery and imaging.
Industry: Utilized in the production of coatings, adhesives, and sealants. .
作用机制
The mechanism of action of methylpropylsilane involves its interaction with various molecular targets and pathways. In biological systems, it can form stable bonds with proteins and other biomolecules, potentially altering their function. The silicon atom in this compound can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
相似化合物的比较
Methylpropylsilane can be compared with other similar compounds, such as:
Dimethylsilane: Contains two methyl groups bonded to silicon. It has different reactivity and applications compared to this compound.
Trimethylsilane: Contains three methyl groups bonded to silicon. It is more volatile and has different chemical properties.
Methylpentylsilane: Contains a pentyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific combination of methyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
属性
分子式 |
C4H10Si |
|---|---|
分子量 |
86.21 g/mol |
InChI |
InChI=1S/C4H10Si/c1-3-4-5-2/h3-4H2,1-2H3 |
InChI 键 |
ONUDQGKJYPMMMB-UHFFFAOYSA-N |
规范 SMILES |
CCC[Si]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



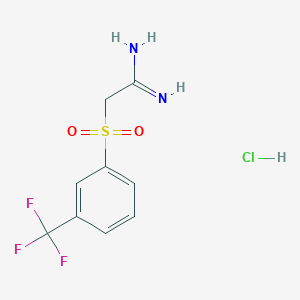

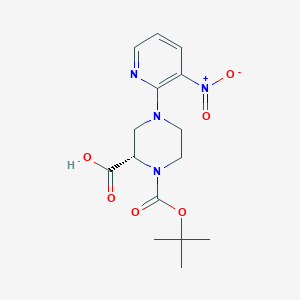
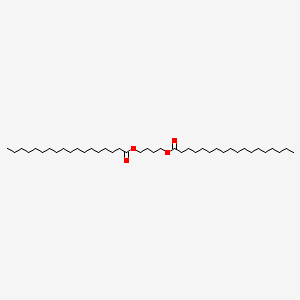
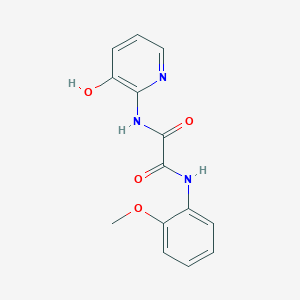

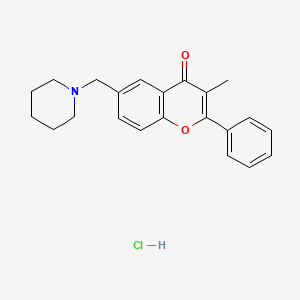
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)

